BMS-248360

Description

Pathophysiological Significance of Angiotensin II and Endothelin-1 (B181129) in Cardiovascular and Renal Diseases

Angiotensin II (Ang II) is a potent vasoconstrictor and a primary effector peptide of the RAAS. It exerts its effects primarily through the Ang II type 1 (AT1) receptor, triggering various cellular events that contribute to cardiovascular injury, such as cellular hypertrophy and hyperplasia. ahajournals.org Ang II can induce severe end-organ damage independently of its blood pressure-raising effects. ahajournals.org

Endothelin-1 (ET-1) is a 21-amino acid peptide, recognized as one of the most potent vasoconstrictors known, being significantly more potent than Ang II on a molar basis. rsc.org Produced in various tissues, including endothelial and vascular smooth-muscle cells, ET-1 acts as a modulator of vasomotor tone, cell proliferation, and hormone production. guidetopharmacology.org The endothelin system can be overactive in disease states such as hypertension, pulmonary hypertension, heart failure, and renal disease. rsc.org ET-1 primarily interacts with the ETA receptor on smooth muscle cells to cause vasoconstriction, while ETB receptor activation on endothelial cells can help clear ET-1 from circulation. cas.cz

Both Ang II and ET-1 are implicated in the pathogenesis of essential hypertension, activating their respective AT1 and ETA receptors on vascular smooth muscle cells to produce vasoconstriction. nih.gov Ang II can potentiate the production of endothelin, and conversely, endothelin can augment the synthesis of Ang II, creating a positive feedback loop. rsc.orgnih.gov Dysregulation of these systems can induce or mediate endothelial dysfunction and organ damage in systemic hypertension. nih.gov

Historical Development of Angiotensin II Receptor Blockers (ARBs) and Endothelin Receptor Antagonists (ERAs)

The understanding of the RAAS and the role of Ang II in regulating blood pressure and fluid balance in the 1970s led to attempts to develop Ang II receptor antagonists. wikipedia.org Initially, the focus was on peptide analogues. wikipedia.org The introduction of angiotensin-converting enzyme (ACE) inhibitors in the late 1970s confirmed the important role of Ang II. wikipedia.org Following this, orally active, potent, and selective nonpeptide AT1 receptor blockers (ARBs) were developed. wikipedia.org Losartan was the first ARB approved for clinical use in the United States in 1995, followed by several others. wikipedia.orgwikipedia.org ARBs selectively displace Ang II from the AT1 receptor, antagonizing Ang II-induced vasoconstriction and other effects. rsc.orgwikipedia.org

The discovery of endothelin in 1988 as a potent endothelial cell-derived vasoconstrictor peptide spurred considerable research interest. cdnsciencepub.comahajournals.orgrpsg.org.uk Within a remarkably short time, the gene sequences of endothelin receptors were available, and the first receptor antagonists were developed. cdnsciencepub.comendothelins.com Early drug development focused on identifying nonpeptide small molecule compounds targeting either the ETA receptor selectively or both ETA and ETB receptors non-selectively. ahajournals.org Bosentan, a non-selective ETA/ETB receptor antagonist, was one of the first orally active ERAs to receive regulatory approval, specifically for pulmonary arterial hypertension (PAH) in 2001. cdnsciencepub.comahajournals.orgendothelins.comwikipedia.orgnih.gov Other ERAs have since become available for PAH. cdnsciencepub.comnih.gov

Rationale for Combined AT1 and ETA Receptor Inhibition: The Genesis of Dual-Acting Agents

Despite the effectiveness of ARBs and ERAs as monotherapies for certain conditions, preclinical evidence suggested that simultaneously antagonizing both the RAAS and the endothelin system could yield greater therapeutic benefits than inhibiting either system alone. ahajournals.orgrsc.org This rationale is supported by the complex interactions and similarities in the renal physiological and pathophysiological actions of the two systems. physiology.org

One key aspect of this rationale is that AT1 receptor blockade alone can lead to an increase in endothelin-1 production. rsc.org Therefore, combining AT1 blockade with ETA blockade could potentially counteract this compensatory increase in ET-1, leading to a more complete inhibition of vasoconstriction and other deleterious effects. ahajournals.orgrsc.org Experimental studies in models of chronic kidney disease have shown that combining RAAS inhibitors with ERAs can ameliorate proteinuria and renal structural changes more effectively than either agent alone. physiology.org Similarly, studies in animal models of hypertension demonstrated that simultaneous blockade of AT1 and ETA receptors produced greater reductions in blood pressure. rsc.orgresearchgate.net

This compelling preclinical evidence provided the impetus for the development of dual-acting agents – single molecules designed to inhibit both AT1 and ETA receptors. rsc.orgphysiology.org The synthesis of such dual antagonists was based on recognizing structural similarities between existing ARBs, like irbesartan, and certain ETA receptor antagonists. cas.czphysiology.org

Overview of BMS-248360 in the Landscape of Dual Angiotensin II and Endothelin Receptor Antagonists

This compound is a chemical compound that emerged from the research into dual AT1 and ETA receptor antagonists. patsnap.commedkoo.com It is described as a potent and orally active dual antagonist of both AT1 and ETA receptors. patsnap.com The design strategy for compounds like this compound involved merging structural elements of known AT1 receptor antagonists, such as irbesartan, with those of biphenyl (B1667301) ETA receptor antagonists. rsc.orgcas.czphysiology.orgpatsnap.com

This compound represents a novel approach to potentially treating conditions where both Ang II and ET-1 pathways are implicated, such as hypertension and other cardiovascular diseases. nih.govpatsnap.com Preclinical studies involving related dual-acting compounds, including those referred to as compounds C and D, have demonstrated their ability to reduce blood pressure elevations caused by infusions of Ang II or big endothelin-1 in rats. nih.govresearchgate.net Compound D, in particular, showed greater efficacy than AT1 receptor antagonists alone in reducing blood pressure in spontaneously hypertensive rats, likely due to its partial blockade of ETA receptors. nih.govresearchgate.net this compound has been investigated in preclinical studies and is listed as being in the pending preclinical phase of development by Bristol Myers Squibb Co. patsnap.com

Research findings on related dual AT1 and ETA receptor antagonists have shown that these compounds can decrease the binding of Sar-Ile-Angiotensin II to AT1 receptors and endothelin-1 binding to ETA receptors, and inhibit Ang II- and ET-1-mediated calcium transients. nih.govresearchgate.net

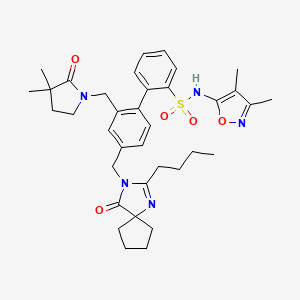

The chemical structure of this compound includes a biphenyl core, a sulfonamide group, and various substituents, such as a diazaspiro nonane (B91170) ring, an isoxazole (B147169) ring, and a pyrrolidine (B122466) ring. ontosight.ai Its molecular formula is C36H45N5O5S and its molecular weight is 659.84. medkoo.comnih.govncats.io

While sparsentan (B1681978) (BMS-346567) is another dual AT1 and ETA receptor antagonist that has reached clinical development and received accelerated approval for IgA nephropathy, this compound is a distinct compound within this class. cas.czphysiology.orgemjreviews.comrxlist.com this compound's development highlights the ongoing efforts to explore the therapeutic potential of simultaneously targeting these two critical vasoconstrictor pathways.

Here is a summary of some preclinical findings on related dual AT1 and ETA receptor antagonists (Compounds C and D) based on the provided search results:

| Compound | Effect on Ang II Binding (AT1) | Effect on ET-1 Binding (ETA) | Effect on Ang II-mediated Ca2+ Transients | Effect on ET-1-mediated Ca2+ Transients | Effect on Blood Pressure (Ang II Infusion) | Effect on Blood Pressure (Big ET-1 Infusion) | Effect on Blood Pressure (Na+-depleted SHR) | Effect on Blood Pressure (Mineralocorticoid Hypertension Rats) | Efficacy vs. AT1 Antagonists (SHR) |

| Compound C | Decreased | Decreased | Inhibited | Inhibited | Reduced elevation | Reduced elevation | Decreased | Decreased | - |

| Compound D | Decreased | Decreased | - | - | Reduced elevation | Reduced elevation | - | - | More efficacious |

Note: Data for Compound D's effect on calcium transients, Na+-depleted SHR, and mineralocorticoid hypertension rats were not explicitly mentioned in the provided snippets in the same detail as for Compound C.

Compound C and D are described as novel agents with potential for treating essential hypertension and other cardiovascular diseases based on these preclinical findings. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-2-[(3,3-dimethyl-2-oxopyrrolidin-1-yl)methyl]phenyl]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H45N5O5S/c1-6-7-14-31-37-36(17-10-11-18-36)34(43)41(31)22-26-15-16-28(27(21-26)23-40-20-19-35(4,5)33(40)42)29-12-8-9-13-30(29)47(44,45)39-32-24(2)25(3)38-46-32/h8-9,12-13,15-16,21,39H,6-7,10-11,14,17-20,22-23H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDFXMDYBLSGLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC(=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC5=C(C(=NO5)C)C)CN6CCC(C6=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

659.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254737-87-6 | |

| Record name | BMS-248360 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254737876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-248360 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEP77N970Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacology and Cellular Interactions of Bms 248360

Mechanisms of Angiotensin II Type 1 (AT1) Receptor Antagonism

The AT1 receptor is a key component of the RAS, mediating most of the known effects of angiotensin II, including vasoconstriction, aldosterone (B195564) release, and sympathetic activation. Antagonism of the AT1 receptor is a well-established therapeutic strategy.

High-Affinity Binding to Human AT1 Receptor

Research indicates that BMS-248360 exhibits high-affinity binding to the human AT1 receptor. Studies have reported a Ki value of 10 nM for the human AT1 receptor. medchemexpress.com This high affinity suggests that this compound can effectively compete with endogenous angiotensin II for binding sites on the receptor.

Antagonistic Effects on Angiotensin II-Mediated Signaling

Binding of angiotensin II to the AT1 receptor typically activates downstream signaling pathways, including those involving phospholipase C-β, leading to the mobilization of intracellular calcium and activation of protein kinase C. nih.gov Angiotensin II signaling via the AT1 receptor is also linked to oxidative stress, inflammation, and the promotion of growth factors like TGF-β, contributing to extracellular matrix accumulation and fibrosis. researchgate.net By acting as an antagonist, this compound inhibits the binding of angiotensin II to the AT1 receptor, thereby blocking these downstream signaling cascades and mitigating the associated physiological responses. Studies in rats have shown that this compound can block the hypertensive effects induced by intravenously administered angiotensin II. medchemexpress.com

Mechanisms of Endothelin A (ETA) Receptor Antagonism

The ETA receptor is one of two main receptor subtypes for endothelins, particularly endothelin-1 (B181129) (ET-1). ET-1 is a potent vasoconstrictor and is involved in various processes including cell proliferation and extracellular matrix production, often mediated through the ETA receptor. nih.govcam.ac.uk

High-Affinity Binding to Human ETA Receptor

This compound also demonstrates high-affinity binding to the human ETA receptor. Reported Ki values for human ETA receptor binding are around 1.9 nM. medchemexpress.com This indicates a strong affinity for the ETA receptor, comparable to or even higher than its affinity for the AT1 receptor.

Antagonistic Effects on Endothelin-1-Mediated Signaling

ET-1 binding to the ETA receptor activates various signaling systems in cells, leading to effects such as cell contraction, hypertrophy, proliferation, and extracellular matrix accumulation. nih.govresearchgate.net In the renal vasculature, ETA receptors are primarily located on smooth muscle cells and mediate vasoconstriction. cam.ac.ukportlandpress.com Antagonism of the ETA receptor by this compound blocks the effects of ET-1, thereby inhibiting these cellular responses. This includes the potential to attenuate vasoconstriction and reduce proliferative and pro-fibrotic signaling mediated by ET-1.

Dual Receptor Target Engagement Profile: Synergistic or Additive Effects

This compound's ability to antagonize both AT1 and ETA receptors simultaneously is of particular interest. Both angiotensin II and endothelin-1 contribute to vasoconstriction and are implicated in the pathogenesis of various cardiovascular and renal diseases. nih.govresearchgate.net Furthermore, there is evidence of crosstalk between the two systems, where angiotensin II can potentiate endothelin production, and endothelin can augment angiotensin II synthesis. nih.govresearchgate.net

The dual blockade of AT1 and ETA receptors by a single molecule like this compound has been hypothesized to offer greater efficacy and broader utility compared to blocking either receptor alone. nih.govresearchgate.net Research on dual AT1/ETA receptor antagonists, including compounds developed through similar strategies as this compound, has demonstrated superiority over selective AT1 antagonists in reducing blood pressure in experimental models of hypertension. nih.govresearchgate.netpatsnap.com This suggests that the combined antagonism of both pathways may exert synergistic or additive effects in counteracting the pathophysiological processes driven by angiotensin II and endothelin-1. Studies have shown that dual AT1 and ETA receptor inhibition can lead to beneficial anti-inflammatory, anti-proliferative, and anti-fibrotic actions. nih.gov

Receptor Binding Affinity Data

| Receptor Subtype | Species | Binding Affinity (Ki) | Reference |

| AT1 | Human | 10 nM | medchemexpress.com |

| ETA | Human | 1.9 nM | medchemexpress.com |

| AT1 | Rat | 6.0 nM | medchemexpress.com |

| ETA | Rat | 1.9 nM | medchemexpress.com |

Inhibition of Bidirectional Positive Feedback Mechanisms between Angiotensin II and Endothelin-1

Angiotensin II and endothelin-1 are vasoactive peptides that play significant roles in cardiovascular regulation. Both peptides activate their respective receptors, AT₁ and ETA, located on vascular smooth muscle cells, leading to vasoconstriction. patsnap.comresearchgate.net Beyond their direct effects, a positive feedback loop exists between these two systems: Angiotensin II has been shown to potentiate the production of endothelin, while endothelin can augment the synthesis of Angiotensin II. patsnap.comresearchgate.net This bidirectional feedback mechanism contributes to maintaining and potentially exacerbating vasoconstriction and related pathological processes.

This compound functions by antagonizing both the AT₁ and ETA receptors, thereby interrupting this positive feedback loop. Studies have demonstrated that compounds structurally related to this compound decrease the binding of Sar-Ile-Angiotensin II to AT₁ receptors and endothelin-1 to ETA receptors. patsnap.comresearchgate.net Furthermore, a related compound was shown to inhibit intracellular calcium transients mediated by both Angiotensin II and endothelin-1. patsnap.comresearchgate.net

In experimental models, compounds with dual AT₁/ETA antagonism, including those structurally related to this compound, have been shown to reduce blood pressure elevations induced by the intravenous infusion of either Angiotensin II or big endothelin-1. patsnap.comresearchgate.net This provides evidence for their ability to counteract the effects of both peptides and potentially disrupt their synergistic actions.

The binding affinities of this compound for the human and rat AT₁ and ETA receptors have been determined, indicating potent antagonistic activity at both receptor types. Notably, this compound has demonstrated no significant activity against the AT₂ and ETB receptor subtypes. medchemexpress.com

Receptor Binding Affinities of this compound medchemexpress.com

| Receptor Subtype | Species | Ki (nM) |

| AT₁ | Human | 10 |

| ETA | Human | 1.9 |

| AT₁ | Rat | 6.0 |

| ETA | Rat | 1.9 |

| AT₂ | - | No activity |

| ETB | - | No activity |

Investigation of Potential Off-Target Modulations (e.g., Na+/H+ Exchanger Inhibition)

Investigation into the full pharmacological profile of compounds targeting the renin-angiotensin and endothelin systems often includes assessing potential interactions with other ion channels and transporters. The Na+/H+ exchanger (NHE), particularly the NHE1 isoform, is a membrane transporter involved in regulating intracellular pH and sodium concentration, and it has been implicated in processes such as cardiac hypertrophy and ischemia-reperfusion injury. nih.govnih.gov

While this compound is primarily characterized by its dual antagonism of AT₁ and ETA receptors, research into related dual antagonists, such as sparsentan (B1681978), has explored their potential off-target modulations. Studies investigating sparsentan have examined its effects on various ionic currents, including the fast voltage-gated sodium current (INa) and erg-mediated potassium current (IK(erg)). nih.govresearchgate.net These investigations suggest that some effects on ionic currents by dual AT₁/ETA antagonists might be independent of their primary receptor blockade. nih.govresearchgate.net

The extent to which this compound or other structurally similar compounds exert overarching effects on the magnitude or gating of INa or other ionic currents, including potential inhibition of the Na+/H+ exchanger, warrants further investigation. nih.govresearchgate.net Based on the currently available search information, direct experimental data specifically demonstrating inhibition of the Na+/H+ exchanger by this compound was not identified. The exploration of such off-target effects is an important aspect of understanding the complete pharmacological profile of dual antagonists in this class.

Preclinical Efficacy and Pharmacodynamic Evaluation of Bms 248360

Efficacy in Models of Hypertensive Disease

Attenuation of Pressor Responses to Endogenous Vasoactive Peptides

Preclinical studies have demonstrated the ability of BMS-248360 to counteract the hypertensive effects of key endogenous vasoactive peptides. In animal models, oral administration of this compound was shown to effectively block the pressor (blood pressure-increasing) responses induced by intravenously administered angiotensin II. medchemexpress.com This finding directly confirms the compound's in vivo antagonistic activity at the AT1 receptor, a primary mediator of the renin-angiotensin system's vasoconstrictive effects. nih.gov

Impact on Systemic Hemodynamics and Blood Pressure Regulation

By acting as a dual antagonist, this compound influences two potent vasoconstrictor pathways. nih.gov Angiotensin II and endothelin-1 (B181129) are peptides that cause blood vessels to constrict, primarily through the AT1 and ETA receptors, respectively. nih.govnih.gov This constriction increases total peripheral resistance, a key factor in elevating systemic blood pressure.

The simultaneous blockade of both AT1 and ETA receptors by this compound is designed to produce a more comprehensive vasodilatory effect than blocking either pathway alone. This dual action leads to the relaxation of blood vessels, a decrease in total peripheral resistance, and consequently, a reduction in systemic blood pressure. nih.gov Studies on dual-acting angiotensin II and endothelin receptor blockers have confirmed their ability to lower systemic blood pressure in various animal models of hypertension. nih.gov

Studies in Resistant Hypertension Models

Resistant hypertension is defined as high blood pressure that does not respond to treatment with at least three different classes of antihypertensive medications, including a diuretic. mdpi.com The endothelin system has been implicated as a potential contributor to this condition. mdpi.com Consequently, dual endothelin-angiotensin receptor antagonists are being investigated as a novel therapeutic option for these patients. mdpi.com For instance, the dual antagonist Aprocitentan has been evaluated in clinical trials for its efficacy in managing resistant hypertension. nih.govclinicaltrials.gov While this provides a strong rationale for the use of this drug class in treatment-resistant models, specific preclinical studies evaluating this compound in models of resistant hypertension are not detailed in the available research.

Efficacy in Models of Chronic Kidney Disease

Renal Protective Effects and Glomerular Hemodynamic Modulation

The angiotensin II and endothelin-1 pathways play significant roles in the pathophysiology of chronic kidney disease (CKD). nih.gov Both peptides can cause constriction of the efferent arterioles in the glomeruli, increasing intraglomerular pressure and leading to glomerular injury and proteinuria. nih.govnih.gov

Blockade of the ETA receptor can induce vasodilation, reduce proteinuria, and exert renoprotective effects. nih.govnih.gov Similarly, antagonism of the AT1 receptor is a well-established strategy for protecting the kidneys. Preclinical studies on other dual AT1/ETA receptor antagonists, such as sparsentan (B1681978), have shown that this combined inhibition protects the glomeruli from damage, including podocyte loss and effacement, and helps maintain the integrity of the glomerular basement membrane. nih.gov By targeting both of these critical receptors, this compound is expected to modulate glomerular hemodynamics favorably, reducing pressure and filtration-induced injury within the kidney.

Mitigation of Renal Fibrosis and Injury Markers

Renal fibrosis, or the scarring of kidney tissue, is a final common pathway in the progression of CKD. nih.gov Both angiotensin II and endothelin-1 are known to promote fibrosis. nih.govresearchgate.net Endothelin-1, acting through the ETA receptor, can stimulate inflammation and fibrosis. nih.gov Angiotensin II, via the AT1 receptor, is also a potent activator of fibrotic cascades, increasing the expression of markers such as transforming growth factor-beta 1 (TGF-β1) and fibronectin, which are central to the development of renal fibrosis. researchgate.net

Preclinical research in models of diabetic nephropathy has shown that AT1 receptor blockers can significantly revert the expression of these fibrotic markers. researchgate.net Given that this compound blocks both the pro-fibrotic ETA and AT1 pathways, it is mechanistically positioned to mitigate the development and progression of renal fibrosis. However, specific studies detailing the effects of this compound on renal fibrosis and associated injury markers such as Kidney Injury Molecule-1 (KIM-1) or Neutrophil Gelatinase-Associated Lipocalin (NGAL) are not available in the reviewed literature. nih.govrevistanefrologia.com

Exploratory Studies in Other Disease Contexts

There is a lack of specific preclinical research investigating the compound this compound in the context of prostate cancer. However, the endothelin-A (ETA) receptor, one of the targets of this compound, has been implicated in the progression of prostate cancer. nih.gov The endothelin-1 (ET-1)/ETA axis is known to be involved in various processes that promote cancer growth, including cell proliferation, apoptosis evasion, and the formation of bone metastases. nih.gov Consequently, ETA receptor antagonists have been a subject of interest in the development of therapies for advanced prostate cancer. nih.gov While the dual inhibition of both ETA and angiotensin II (AT1) receptors by this compound presents a theoretical basis for investigation in prostate cancer, to date, no specific studies have been published.

Oral Bioavailability and In Vivo Activity in Preclinical Species

This compound has been demonstrated to be an orally active compound in preclinical studies. In male rats, it exhibits good oral bioavailability and effectively antagonizes the physiological effects of angiotensin II.

Pharmacokinetic Profile in Rats:

A study in male rats revealed the following pharmacokinetic parameters for this compound:

| Parameter | Value |

| Oral Bioavailability (%F) | 38% |

| Maximum Plasma Concentration (Cmax) | 3.1 µM |

| Elimination Half-life (T1/2) | 5.5 hours |

In Vivo Pharmacodynamic Activity:

The in vivo efficacy of this compound was demonstrated in a study where oral administration of the compound to male rats effectively blocked the hypertensive effects induced by intravenous administration of angiotensin II. medchemexpress.com This finding confirms that orally administered this compound is absorbed and reaches systemic circulation at concentrations sufficient to exert its pharmacological effect as an angiotensin II receptor antagonist.

Receptor Binding Affinity:

This compound is a potent antagonist of both the human and rat AT1 and ETA receptors, with no significant activity at the AT2 and ETB receptor subtypes. medchemexpress.com The inhibitory constants (Ki) are detailed in the table below.

| Receptor | Ki (nM) |

| Human AT1 | 10 |

| Human ETA | 1.9 |

| Rat AT1 | 6.0 |

| Rat ETA | 1.9 |

Computational and Structural Biology Studies of Bms 248360

Molecular Docking Analyses of Receptor Binding

Molecular docking simulations have been instrumental in visualizing the binding orientation of BMS-248360 within the binding pockets of both the AT1 receptor (AT1R) and the ETA receptor (ETAR). These analyses have revealed the specific amino acid residues that play a crucial role in stabilizing the ligand-receptor complex.

Elucidation of Key Residues and Interaction Motifs within AT1R Binding Pocket

Docking studies of this compound into the AT1R binding pocket have identified several key interactions. The oxazole (B20620) moiety of this compound is predicted to form a hydrogen bond with the amino group of Gln257. Additionally, the oxosulfane oxide group appears to engage in a hydrogen bond with the hydroxyl group of Tyr113. These interactions are critical for anchoring the molecule within the receptor's binding site.

Table 1: Key Interacting Residues of this compound within the AT1R Binding Pocket

| Interacting Residue | Type of Interaction | Moiety of this compound Involved |

|---|---|---|

| Gln257 | Hydrogen Bond | Oxazole |

Elucidation of Key Residues and Interaction Motifs within ETA Receptor Binding Pocket

Similar to its interaction with AT1R, this compound establishes key hydrogen bonds within the ETA receptor binding pocket. The oxazole group is involved in a hydrogen bond with the amino group of Asn143, while the oxosulfane oxide group forms a hydrogen bond with the hydroxyl group of Tyr129.

The binding of this compound to the ETA receptor is also characterized by substantial van der Waals forces, contributing significantly to the stability of the complex. The molecule occupies a well-defined pocket, and its various functional groups engage in multiple points of contact with the surrounding amino acid residues.

Table 2: Key Interacting Residues of this compound within the ETA Receptor Binding Pocket

| Interacting Residue | Type of Interaction | Moiety of this compound Involved |

|---|---|---|

| Asn143 | Hydrogen Bond | Oxazole |

Analysis of Binding Free Energies

To quantify the binding affinity of this compound for both receptors, molecular mechanics-generalized born surface area (MM/GBSA) calculations have been performed. These computational methods estimate the free energy of binding for the ligand-receptor complex.

Initial extra-precision (XP) docking studies showed a low correlation between the predicted binding free energy and the experimentally determined biological activity. To refine these predictions, quantum-polarized ligand docking followed by MM/GBSA rescoring was employed. While specific binding free energy values from these advanced calculations are part of detailed research studies, the general findings confirm the high affinity of this compound for both AT1R and ETAR. The relative binding energies calculated through these methods are in general agreement with the potent antagonistic activity observed experimentally.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For dual inhibitors like this compound, 3D-QSAR studies have been particularly useful.

Identification of Structural Features Governing Dual Receptor Affinity and Selectivity

Through the development of 3D-QSAR models, researchers have been able to identify the key structural features of the imidazole (B134444) series of compounds, to which this compound belongs, that govern their dual affinity for AT1R and ETAR. These models provide a three-dimensional representation of the physicochemical properties (e.g., steric, electrostatic, hydrophobic) that are favorable or unfavorable for biological activity.

The insights gained from these models are crucial for understanding how modifications to the chemical structure of this compound and related compounds can modulate their binding affinity and selectivity for the two receptors. This knowledge is invaluable for the rational design of new dual antagonists with improved pharmacological profiles. The correlation between the structural features and the observed activity helps in predicting the potency of novel compounds before their synthesis and experimental testing.

Computational Mutagenesis and Alanine Scanning

Characterization of Critical Amino Acid Contributions to Ligand-Receptor Interaction Stability

Despite a comprehensive search of publicly available scientific literature, no specific computational or structural biology studies detailing the critical amino acid contributions to the interaction stability between this compound and its target receptors, the Angiotensin II Type 1 (AT1) receptor and the Endothelin A (ETA) receptor, could be identified.

While general information confirms that this compound is a potent dual antagonist for these receptors, the specific molecular interactions, such as the key amino acid residues involved in the binding pocket and the nature of the chemical bonds (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex, are not described in the available literature.

Therefore, it is not possible to provide detailed research findings or data tables on the critical amino acid contributions for this compound's interaction with its receptors based on the current body of scientific literature.

Translational Significance and Evolution of Dual Angiotensin Ii and Endothelin Receptor Antagonists

BMS-248360 as a Precursor in DEARA Drug Discovery

This compound is a potent and orally active dual antagonist of both the human AT1 and ETA receptors. medchemexpress.com Its development was a critical step in validating the therapeutic concept of combined receptor blockade within a single molecule. Research on this compound helped lay the groundwork for a new generation of drugs aimed at treating complex cardiorenal diseases.

Pharmacological Profile of this compound

| Target Receptor | Binding Affinity (Ki) |

|---|---|

| Human AT1 Receptor | 10 nM |

| Human ETA Receptor | 1.9 nM |

Data sourced from MedChemExpress. medchemexpress.com

The journey from early compounds like this compound to clinically approved drugs such as Sparsentan (B1681978) (also known as BMS-346567) showcases a sophisticated process of rational drug design. rsc.orgrsc.org The initial strategy involved merging the structural features of a selective AT1 receptor antagonist, irbesartan, with those of a selective ETA receptor antagonist, BMS-193884. nih.gov This led to a first-generation dual antagonist. nih.gov

Subsequent optimization of this initial scaffold to regain potent ETA activity resulted in the development of this compound. nih.gov Further refinement of this compound and related structures was undertaken to improve both potency and pharmacokinetic properties, ultimately leading to the discovery of Sparsentan (BMS-346567). nih.govnih.gov Sparsentan represents a highly potent, second-generation DEARA that has successfully translated from preclinical research to clinical application, receiving FDA approval to reduce proteinuria in adults with primary immunoglobulin A (IgA) nephropathy. ncats.ioemjreviews.comrxlist.com

Evolution of Dual Antagonist Potency

| Compound | AT1 Receptor Ki (nM) | ETA Receptor Ki (nM) |

|---|---|---|

| This compound | 10 | 1.9 |

| Sparsentan (BMS-346567) | 0.8 | 9.3 |

Data sourced from Murugesan et al. (2002 & 2005). nih.gov

Contribution of this compound Research to Understanding Cardiorenal Pathophysiology

Research into this compound and the broader class of DEARAs has significantly deepened the scientific understanding of cardiorenal syndrome, a condition where dysfunction in the heart and kidneys mutually exacerbate each other. nih.govnih.gov The two peptide systems targeted by these drugs, the renin-angiotensin system (RAS) and the endothelin system, are critical drivers of this pathology. rsc.org

Angiotensin II and endothelin-1 (B181129) are powerful vasoconstrictors that also promote inflammation, cell proliferation, and fibrosis (scarring) in cardiovascular and renal tissues. rsc.orgnih.gov These two systems create a damaging positive feedback loop, where angiotensin II stimulates endothelin production, and vice versa. rsc.org Preclinical studies with dual antagonists demonstrated that simultaneous blockade of both AT1 and ETA receptors offered superior therapeutic benefits compared to antagonizing either receptor alone. rsc.orgresearchgate.net This synergistic effect, highlighted by the efficacy of compounds developed from the this compound lineage, confirmed the intertwined and mutually reinforcing roles of these two pathways in the progression of hypertension and chronic kidney disease. rsc.org

Implications for Future Therapeutic Development in Resistant Hypertension and Chronic Kidney Disease

The foundational research involving precursors like this compound has had profound implications for modern medicine, leading to new treatments for previously hard-to-manage conditions.

Chronic Kidney Disease (CKD): The success of Sparsentan in reducing proteinuria in patients with IgA nephropathy provides a new, non-immunosuppressive treatment option for this progressive kidney disease. emjreviews.comrxlist.com This demonstrates the potential of DEARAs to become a cornerstone therapy for various forms of CKD where both angiotensin II and endothelin-1 contribute to kidney damage. researchgate.netnih.gov

Resistant Hypertension: This is defined as high blood pressure that does not respond to treatment with at least three different antihypertensive drugs. mdpi.com The endothelin pathway is often overactive in these patients. nih.gov Dual antagonists like Aprocitentan have shown significant efficacy in lowering blood pressure in clinical trials for resistant hypertension, offering a new therapeutic avenue for this challenging patient population. mdpi.comnih.govahajournals.org

The development of DEARAs represents a targeted therapeutic approach for complex diseases, moving beyond single-pathway inhibition to a more comprehensive strategy that reflects the underlying pathophysiology.

Unexplored Molecular Mechanisms and Future Research Avenues (e.g., Ionic Current Modulation)

While the primary mechanism of DEARAs is the competitive antagonism of AT1 and ETA receptors, the full scope of their molecular effects may not be completely understood. A potential area for future research is the modulation of ionic currents in cardiovascular and renal cells.

Both angiotensin II and endothelin-1 are known to influence the activity of various ion channels, which are fundamental to processes like vasoconstriction, cellular excitability, and signaling. For instance, angiotensin II can modulate calcium (Ca2+) influx in vascular smooth muscle cells and has been shown to downregulate the expression of certain ion channels like TRPV4 in endothelial cells, contributing to endothelial dysfunction. nih.gov Endothelin-1 signaling also heavily involves Ca2+ mobilization. nih.gov

How the simultaneous blockade of both AT1 and ETA receptors by a single molecule like this compound or its successors impacts the integrated network of ion channels in different cell types remains an underexplored field. Future research could investigate whether DEARAs have effects on cellular electrophysiology beyond simple receptor blockade, potentially uncovering novel mechanisms that contribute to their therapeutic efficacy. Such studies could further refine the use of these agents and identify new therapeutic possibilities.

Q & A

Q. What is the mechanism of action of BMS-248360, and how does dual AT1/ETA receptor antagonism contribute to its antihypertensive effects?

this compound acts as a dual antagonist of angiotensin II receptor type 1 (AT1) and endothelin A receptor (ETA), with inhibitory constants (Kis) of 10 nM and 1.9 nM for human AT1 and ETA receptors, respectively . The dual mechanism broadens its antihypertensive efficacy compared to single-receptor antagonists by simultaneously blocking vasoconstrictive pathways mediated by angiotensin II and endothelin-1 . Methodologically, researchers can validate this mechanism using:

- Competitive binding assays to measure receptor affinity .

- In vivo models (e.g., hypertensive rats) to assess blood pressure modulation at doses like 30–100 µmol/kg .

Q. What are the key molecular properties of this compound that influence its experimental application?

Key properties include:

- Molecular weight : 659.84 g/mol; Solubility : 20 mg/mL in DMSO at 25°C .

- Stability : Store powder at -20°C (3-year stability) or in solution at -80°C (6-month stability) . These properties guide experimental design, such as solvent selection for in vitro assays and storage protocols to maintain compound integrity.

Q. Which in vitro and in vivo models are used to evaluate this compound's efficacy?

- In vitro : Competitive radioligand binding assays using human or rat AT1/ETA receptors to determine IC50 values .

- In vivo : Oral administration in rodent models of hypertension, with endpoints like blood pressure reduction and pharmacokinetic parameters (e.g., Cmax = 3.1 µM, T1/2 = 5.5 hours in rats) .

Advanced Research Questions

Q. How can researchers differentiate the contributions of AT1 vs. ETA receptor blockade in this compound's pharmacological effects?

- Selective receptor knockout/knockdown models : Use CRISPR/Cas9 to silence AT1 or ETA receptors in cell lines or animal models .

- Pharmacological isolation : Co-administer this compound with selective AT1 (e.g., losartan) or ETA (e.g., ambrisentan) antagonists to isolate effects .

- Dose-response analysis : Compare efficacy gradients at varying concentrations to infer receptor-specific contributions .

Q. How should researchers address contradictions in binding affinity data between human and rodent receptors?

this compound shows species-specific variability (e.g., rat AT1 Ki = 6.0 nM vs. human AT1 Ki = 10 nM) . To resolve discrepancies:

- Structural modeling : Perform molecular docking studies to identify residue-level interactions (e.g., Y113A and Q257A mutations in AT1 alter binding by -8.02 kcal/mol and -5.74 kcal/mol, respectively) .

- Cross-species comparative assays : Parallel testing of human and rodent receptor subtypes under standardized conditions .

Q. What strategies optimize the pharmacokinetic profile of this compound derivatives while maintaining dual antagonism?

- Scaffold modification : Adjust the imidazole core to enhance metabolic stability without disrupting key binding residues (e.g., residues critical for AT1/ETA interactions identified in Figure 12) .

- Prodrug design : Improve oral bioavailability by adding hydrolyzable groups to enhance solubility or absorption .

Q. How can researchers design studies to assess off-target effects of this compound?

- Broad-spectrum receptor profiling : Screen against panels of GPCRs, ion channels, and kinases .

- Transcriptomic analysis : Use RNA sequencing in treated tissues to identify unintended pathway activation .

Methodological Resources

- Data Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .

- Experimental Reproducibility : Follow protocols for compound characterization (e.g., NMR, HPLC) as outlined in academic guidelines .

- Contradiction Resolution : Use iterative hypothesis testing and meta-analysis frameworks to reconcile conflicting results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.